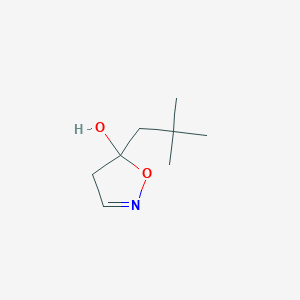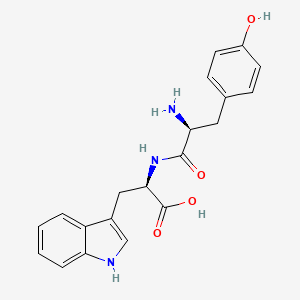
Phosphine, dicyclohexyl(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, dicyclohexyl(4-nitrophenyl)- is an organophosphorus compound with the molecular formula C18H26NO2P and a molecular weight of 319.3783 . This compound is characterized by the presence of a phosphine group bonded to two cyclohexyl groups and a 4-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, dicyclohexyl(4-nitrophenyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the addition of P–H to unsaturated compounds, followed by the reduction of phosphine oxides and related compounds . The reaction conditions often include the use of boron-containing reducing agents, such as borane-dimethylsulfide complex, to achieve the desired product .
Industrial Production Methods
Industrial production of phosphine, dicyclohexyl(4-nitrophenyl)- may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Phosphine, dicyclohexyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., borane-dimethylsulfide complex), and various organometallic reagents . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and other organophosphorus compounds .
科学的研究の応用
Phosphine, dicyclohexyl(4-nitrophenyl)- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of phosphine, dicyclohexyl(4-nitrophenyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes and facilitating chemical reactions. The pathways involved in its action include the formation of coordination complexes and the activation of substrates for further reactions .
類似化合物との比較
Phosphine, dicyclohexyl(4-nitrophenyl)- can be compared with other similar compounds, such as:
Dicyclohexyl(4-dimethylaminophenyl)phosphine: This compound has a similar structure but with a dimethylamino group instead of a nitro group.
Dicyclohexyl(4-methoxyphenyl)phosphine: This compound features a methoxy group in place of the nitro group.
The uniqueness of phosphine, dicyclohexyl(4-nitrophenyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
40438-56-0 |
|---|---|
分子式 |
C18H26NO2P |
分子量 |
319.4 g/mol |
IUPAC名 |
dicyclohexyl-(4-nitrophenyl)phosphane |
InChI |
InChI=1S/C18H26NO2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17H,1-10H2 |
InChIキー |
YHZDWCGOKROHDQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)



![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)






![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)
